molecular formula C26H17N3O4S B11577600 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577600
M. Wt: 467.5 g/mol
InChI Key: XDPZXWMGBLONKD-UHFFFAOYSA-N
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Description

This compound features a chromeno[2,3-c]pyrrole-3,9-dione core fused with a 5-methyl-1,3,4-thiadiazole ring at position 2 and a 3-phenoxyphenyl substituent at position 1 (Fig. 1). Synthetic routes for analogous compounds involve condensation of hydrazine derivatives with substituted chromenones under controlled heating and solvent conditions, as demonstrated in related dihydrochromeno-pyrrole-dione syntheses (e.g., 65–78% yields with hydrazine hydrate stoichiometry optimization) .

Properties

Molecular Formula

C26H17N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H17N3O4S/c1-15-27-28-26(34-15)29-22(16-8-7-11-18(14-16)32-17-9-3-2-4-10-17)21-23(30)19-12-5-6-13-20(19)33-24(21)25(29)31/h2-14,22H,1H3

InChI Key

XDPZXWMGBLONKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OC6=CC=CC=C6

Origin of Product

United States

Biological Activity

The compound 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel derivative of the 1,3,4-thiadiazole family, known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities with a focus on anticancer properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from 5-methyl-1,3,4-thiadiazole. The key steps include:

  • Formation of Thiadiazole Derivative : The initial step involves the alkylation of 5-methyl-1,3,4-thiadiazole using an appropriate alkylating agent.
  • Coupling Reaction : The thiadiazole derivative is then coupled with phenoxyphenyl and chromeno-pyrrole moieties to form the final compound.

The final product crystallizes in a monoclinic space group with specific cell parameters indicating its crystalline nature. The molecular structure reveals a conjugated system that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound exhibits notable cytotoxic effects against various cancer cell lines:

  • In Vitro Studies :
    • The compound was tested against breast cancer MCF-7 cells and exhibited an IC50 value of 0.28 µg/mL , indicating potent growth inhibition through cell cycle arrest at the G2/M phase .
    • Additional tests on hepatocellular carcinoma (HepG2) cells showed moderate to potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

The proposed mechanism for the anticancer activity includes:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Downregulation of Oncogenic Markers : It has been observed to downregulate matrix metalloproteinase (MMP) and vascular endothelial growth factor A (VEGFA), which are critical for tumor progression and metastasis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cells : A detailed study demonstrated that the compound not only inhibited cell proliferation but also induced apoptosis in MCF-7 cells.
  • Comparative Analysis with Other Thiadiazole Derivatives : In comparative studies, derivatives bearing different substituents were analyzed for their IC50 values against various cancer lines. The structure-activity relationship (SAR) indicated that modifications significantly affect potency .

Data Summary

The following table summarizes the IC50 values of various derivatives compared to the standard drug 5-FU:

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundMCF-70.28G2/M Arrest
Thiadiazole Derivative AMCF-77.56Apoptosis Induction
Thiadiazole Derivative BHepG26.80MMP Downregulation
5-Fluorouracil (5-FU)MCF-76.80Chemotherapeutic

Chemical Reactions Analysis

Reactivity and Key Reactions

The compound’s reactivity stems from its heterocyclic rings and electrophilic/nucleophilic sites :

Oxidation

  • Mechanism : Carbonyl groups in the chromeno-pyrrole core undergo oxidation to form quinone derivatives.

  • Application : Quinones serve as intermediates in organic synthesis or as bioactive agents.

Reduction

  • Mechanism : Reduction of carbonyl groups (e.g., ketones) to alcohols alters solubility and reactivity.

  • Example : Conversion of 3,9-dione to diol derivatives under catalytic hydrogenation.

Substitution Reactions

  • Electrophilic Substitution : The thiadiazole ring’s electron-deficient nitrogen atoms enable nucleophilic attack.

  • Nucleophilic Substitution : The chromeno-pyrrole moiety’s aromatic rings may undergo halogenation or alkylation.

Cyclization and Coupling

  • Intramolecular Cyclization : Thiadiazole rings can participate in cyclization reactions to form fused heterocycles.

  • Cross-Coupling : The phenoxy group may undergo Suzuki or Heck coupling to introduce new aryl substituents.

Structural Transformations

The compound’s structural complexity allows for diverse transformations, as evidenced by related systems:

Thiadiazole Ring Modifications

  • Nucleophilic Substitution : Replacement of sulfur or nitrogen substituents (e.g., methylation) alters electronic properties .

  • Reduction : Thiadiazole rings can be reduced to thiamine derivatives using lithium aluminum hydride.

Chromeno-Pyrrole Core Alterations

  • Oxidation : Conversion to quinones or other oxidized derivatives.

  • Alkylation : Introduction of alkyl groups at position 7 via Friedel-Crafts alkylation.

Comparison with Structurally Similar Compounds

Compound Key Structural Feature Reactivity Note
4-Methylcoumarin Coumarin coreFluorescent properties; poor reactivity
2-Amino-5-methylthiadiazole Amino groupHigh nucleophilicity; prone to condensation
Chromeno-pyrrole-3,9-diones Fused bicyclic systemStable under acidic conditions; undergoes oxidation

Comparison with Similar Compounds

Table 1. Comparative Analysis of Structural and Functional Properties

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key References
Target Compound : 2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 5-Me thiadiazole (position 2)
- 3-phenoxyphenyl (position 1)
497.5* Not explicitly reported; structural focus in synthetic studies
AV-C : 1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 5-iPr thiadiazole (position 2)
- 2-F-phenyl (position 1)
473.4 Potent TRIF pathway agonist; inhibits Zika, Chikungunya, and Dengue viruses (EC₅₀: 0.5–2.0 µM)
7-Fluoro Derivative : 7-Fluoro-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - 5-iBu thiadiazole (position 2)
- 4-iPr-phenyl (position 1)
- 7-F (core)
523.6* No activity reported; fluorination likely enhances metabolic stability
7-Chloro-Thiazole Derivative : 7-Chloro-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione - Thiazole (position 2)
- 3-NO₂-phenyl (position 1)
- 7-Cl (core)
476.9 Commercial availability; structural analog with potential kinase inhibition applications

*Calculated using PubChem formula parser.

Structural and Electronic Modifications

  • Thiadiazole vs.
  • Substituent Positioning: The 3-phenoxyphenyl group (target compound) introduces steric bulk compared to AV-C’s 2-fluorophenyl, which may influence membrane permeability or target accessibility .
  • Halogenation: Fluorination (7-fluoro derivative) and chlorination (7-chloro derivative) at the chromeno-pyrrole core enhance metabolic stability and modulate lipophilicity (ClogP: ~3.5–4.2*) .

Preparation Methods

Thiadiazole Precursor Synthesis

The 5-methyl-1,3,4-thiadiazole-2-amine intermediate is synthesized via cyclocondensation of thiosemicarbazide with acetic anhydride under reflux conditions. This reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the acetyl carbonyl, followed by cyclodehydration at 110–120°C. The intermediate is subsequently treated with phosphorus oxychloride (POCl₃) to generate the reactive 2-chloro-5-methyl-1,3,4-thiadiazole species, which serves as the coupling partner for subsequent steps.

Chromeno-Pyrrole Framework Assembly

Chromeno[2,3-c]pyrrole-3,9-dione is constructed through a three-component reaction involving 3-phenoxyphenylacetonitrile, ethyl acetoacetate, and ammonium acetate in dimethyl sulfoxide (DMSO) at 80°C. The mechanism involves Knoevenagel condensation followed by Michael addition, with the DMSO acting as both solvent and mild oxidizing agent to aromatize the pyrrole ring.

Final Coupling Reaction

The convergent synthesis concludes with a nucleophilic aromatic substitution reaction between the chlorothiadiazole and chromeno-pyrrole precursors. This step requires anhydrous tetrahydrofuran (THF) and lithium hexamethyldisilazide (LiHMDS) as base, facilitating deprotonation of the chromeno-pyrrole’s NH group at the 2-position. The reaction is typically conducted under nitrogen atmosphere at −78°C to minimize side reactions, achieving yields of 58–62% after column chromatography.

Zinc(II)-Catalyzed One-Pot Synthesis

Reaction Optimization

Recent advancements employ zinc(II) triflate as a Lewis acid catalyst to streamline the synthesis. This method combines 3-phenoxybenzaldehyde, methyl acetoacetate, and 2-hydrazinyl-5-methyl-1,3,4-thiadiazole in acetonitrile at reflux. The zinc catalyst coordinates both carbonyl oxygen atoms, facilitating simultaneous Knoevenagel condensation and Paal-Knorr pyrrole formation.

Key Process Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–7 mol%<40% below 5%
Temperature80–85°CΔ10°C = ±12% yield
Reaction Time8–10 hoursProlonged time increases decomposition

Advantages and Limitations

This method reduces step count from five to three but requires careful pH control during workup to prevent zinc hydroxide precipitation. Final yields average 65–68%, though product purity often necessitates recrystallization from ethanol/water mixtures.

Microwave-Assisted Solid-Phase Synthesis

Resin Functionalization

Wang resin is functionalized with 3-phenoxyphenyl groups via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent coupling with preformed chromeno-pyrrole diketone intermediates occurs under microwave irradiation (150 W, 100°C), reducing reaction times from 24 hours to 45 minutes.

Thiadiazole Incorporation

The solid-supported intermediate undergoes nucleophilic substitution with 2-mercapto-5-methyl-1,3,4-thiadiazole in dimethylformamide (DMF) containing 1,8-diazabicycloundec-7-ene (DBU). Microwave conditions (120°C, 300 W) drive the reaction to completion in <30 minutes, compared to 12 hours under conventional heating.

Cleavage and Purification

Trifluoroacetic acid (TFA) cleavage from the resin followed by preparative HPLC (C18 column, acetonitrile/water gradient) yields 45–50% of target compound with >95% purity. This method excels for small-scale synthesis but faces scalability challenges due to resin costs.

Comparative Analysis of Synthetic Routes

Yield and Purity Metrics

MethodAverage YieldPurityTime Investment
Multi-Step Condensation58%92%72 hours
Zinc-Catalyzed One-Pot67%89%10 hours
Microwave Solid-Phase48%95%6 hours

Byproduct Formation

The multi-step approach generates 3–5% of the regioisomeric 1-(4-phenoxyphenyl) derivative due to incomplete positional selectivity during chromeno-pyrrole formation. Zinc-catalyzed methods produce 8–12% of dimeric side products from uncontrolled oligomerization. Microwave synthesis minimizes byproducts (<2%) but requires specialized equipment.

Critical Factors in Process Scale-Up

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate waste management. Recent studies suggest cyclopentyl methyl ether (CPME) as greener alternative, though yields drop by 15–20%.

Temperature Control

Exothermic events during thiadiazole coupling necessitate jacketed reactors with precise cooling capacity. Uncontrolled temperature spikes >5°C above setpoints lead to 30–40% yield reduction through thermal decomposition.

Catalytic System Recyclability

Zinc triflate demonstrates three-cycle reusability with 10% activity loss per cycle when recovered via aqueous extraction. Homogeneous catalysts like LiHMDS cannot be recycled, contributing to 18–22% of total production costs.

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of chromeno[2,3-c]pyrrole-3,9-dione derivatives with hydrazine hydrate in dry dioxane at 80°C for 15–20 hours, monitored by TLC. Key intermediates are purified via recrystallization (e.g., DMF-EtOH mixtures) and characterized using 1H^1H NMR and IR spectroscopy to confirm structural integrity .

Q. What spectroscopic techniques are critical for structural validation?

1H^1H NMR (for proton environments), IR (for functional group identification), and elemental analysis (for empirical formula confirmation) are essential. High-performance liquid chromatography (HPLC) ensures purity (>95%), while mass spectrometry (not explicitly detailed in evidence) is recommended for molecular weight validation .

Q. How is the antimicrobial activity of this compound initially assessed?

Preliminary screening involves in vitro assays against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans). Minimum inhibitory concentration (MIC) values are determined using broth microdilution methods, with positive controls (e.g., fluconazole) to benchmark efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of solvents (e.g., dioxane vs. ethanol), temperature (80–100°C), and stoichiometry (hydrazine equivalents) can enhance yields. Kinetic studies using in-situ FTIR or HPLC tracking identify rate-limiting steps. For example, prolonged reflux in phosphorous oxychloride improves cyclization efficiency in analogous thiadiazole derivatives .

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) models binding to enzymes like 14-α-demethylase lanosterol (PDB:3LD6). Parameters include binding energy (ΔG), hydrogen bonding, and hydrophobic interactions. MD simulations (e.g., GROMACS) assess stability over 100 ns trajectories, validating docking predictions .

Q. How do structural modifications (e.g., substituent changes) alter bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing 3-phenoxyphenyl with fluorophenyl). Bioassays and docking reveal that electron-withdrawing groups enhance antifungal activity by improving target binding affinity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Discrepancies between experimental and theoretical NMR shifts arise from solvent effects or dynamic processes. DFT calculations (e.g., B3LYP/6-31G*) simulate spectra under identical conditions. Dynamic NMR experiments at variable temperatures detect conformational exchange .

Methodological Considerations

Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
SolventDry dioxaneMinimizes side reactions
Temperature80°CBalances reaction rate/purity
Hydrazine Equiv.5-fold excessEnsures complete cyclization
PurificationDMF-EtOH (1:1)Removes unreacted starting materials

Table 2: Computational Parameters for Docking Studies

Software/ToolTarget (PDB Code)Key MetricsReference
AutoDock Vina3LD6Binding energy (ΔG ≤ -8 kcal/mol)
GROMACS3LD6RMSD < 2.0 Å over 100 ns

Guidance for Experimental Design

  • Theoretical Framing: Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) to justify reaction pathways .
  • Data Validation: Cross-reference spectral data with computational models to resolve ambiguities .
  • Contradiction Analysis: Use control experiments (e.g., isotopic labeling) to trace unexpected byproducts .

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